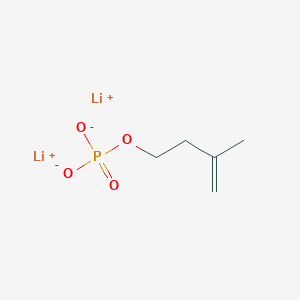
Dilithium 3-methylbut-3-en-1-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopentenyl phosphate dilithium salt, also known as phosphoric acid mono-(3-methyl-3-butenyl ester) dilithium salt, is a chemical compound with the empirical formula C5H9Li2O4P and a molecular weight of 177.98 g/mol . This compound is a derivative of isopentenyl phosphate, which plays a crucial role in the biosynthesis of isoprenoids, a class of organic compounds essential for various biological functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isopentenyl phosphate dilithium salt typically involves the phosphorylation of isopentenol. One common method includes the reaction of isopentenol with phosphoryl chloride in the presence of pyridine and ether . The resulting isopentenyl phosphate is then treated with lithium hydroxide to form the dilithium salt .
Industrial Production Methods: Industrial production of isopentenyl phosphate dilithium salt follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Isopentenyl phosphate dilithium salt undergoes various chemical reactions, including phosphorylation, hydrolysis, and substitution .
Common Reagents and Conditions:
Phosphorylation: Typically involves ATP and isopentenyl phosphate kinase (IPK) as the enzyme.
Hydrolysis: Can occur under acidic or basic conditions, leading to the formation of isopentenol and phosphoric acid.
Substitution: Reactions with nucleophiles can lead to the formation of various substituted derivatives.
Major Products:
Isopentenyl pyrophosphate: Formed through phosphorylation.
Isopentenol and phosphoric acid: Products of hydrolysis.
Wissenschaftliche Forschungsanwendungen
Isopentenyl phosphate dilithium salt has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of isopentenyl phosphate dilithium salt involves its role as a substrate for isopentenyl phosphate kinase (IPK). IPK catalyzes the ATP-dependent phosphorylation of isopentenyl phosphate to form isopentenyl diphosphate, a key intermediate in the biosynthesis of isoprenoids . This pathway is crucial for the production of various essential biomolecules, including cholesterol, steroid hormones, and certain vitamins .
Vergleich Mit ähnlichen Verbindungen
- Isopentenyl pyrophosphate trilithium salt
- Farnesyl pyrophosphate ammonium salt
- Mevalonic acid lithium salt
- Dimethylallyl pyrophosphate ammonium salt
Comparison: Isopentenyl phosphate dilithium salt is unique due to its specific role in the phosphorylation process catalyzed by isopentenyl phosphate kinase. While similar compounds like isopentenyl pyrophosphate and farnesyl pyrophosphate are also involved in isoprenoid biosynthesis, they function at different stages of the pathway . The dilithium salt form provides stability and solubility advantages, making it suitable for various biochemical applications .
Eigenschaften
CAS-Nummer |
18687-42-8 |
|---|---|
Molekularformel |
C5H9Li2O4P |
Molekulargewicht |
178.0 g/mol |
IUPAC-Name |
dilithium;3-methylbut-3-enyl phosphate |
InChI |
InChI=1S/C5H11O4P.2Li/c1-5(2)3-4-9-10(6,7)8;;/h1,3-4H2,2H3,(H2,6,7,8);;/q;2*+1/p-2 |
InChI-Schlüssel |
ACAZFVVXIFTWMF-UHFFFAOYSA-L |
Kanonische SMILES |
[Li+].[Li+].CC(=C)CCOP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


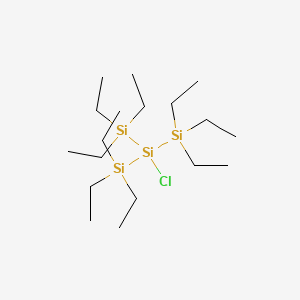
![2-(2-chlorophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088463.png)

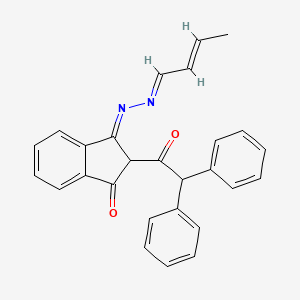




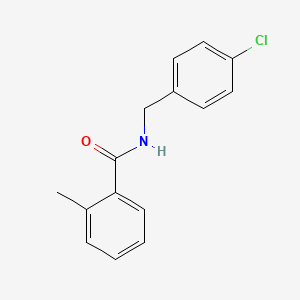
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15088515.png)

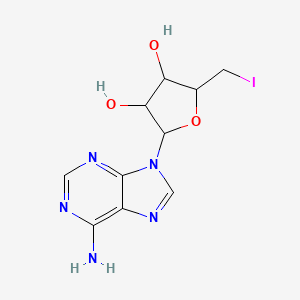
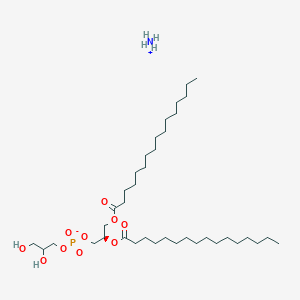
![methyl 4-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B15088548.png)
